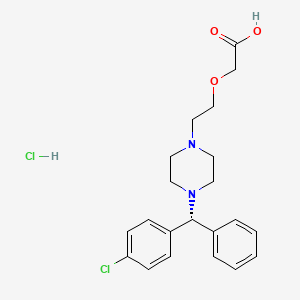

Levocetirizine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

823178-28-5 |

|---|---|

Molekularformel |

C21H26Cl2N2O3 |

Molekulargewicht |

425.3 g/mol |

IUPAC-Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |

InChI-Schlüssel |

CUSPGNDCPOVPBA-ZMBIFBSDSA-N |

Isomerische SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Kanonische SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Levocetirizine in Pediatric Populations: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the R-enantiomer of cetirizine, is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist widely used in the management of allergic conditions in pediatric patients.[1][2] Its favorable safety profile, characterized by minimal sedative effects, makes it a preferred option for children.[2][3] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of levocetirizine in different pediatric age groups is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data from pediatric studies, presents key experimental methodologies, and visualizes important concepts to aid in research and drug development.

Pharmacokinetics of Levocetirizine in Pediatric Patients

The pharmacokinetic profile of levocetirizine has been evaluated in various pediatric age groups, revealing age-dependent differences in drug disposition. Developmental changes in absorption, distribution, metabolism, and excretion influence the dosing regimens required to achieve therapeutic concentrations comparable to those in adults.[4]

Table 1: Pharmacokinetic Parameters of Levocetirizine in Pediatric Age Groups

| Age Group | Dose Administered | Cmax (ng/mL) | Tmax (hours) | t½ (hours) | CL/F (mL/min/kg) | Vd/F (L/kg) | Reference |

| 6-11 years | 5 mg single dose | 450 ± 37 | 1.2 ± 0.2 | 5.7 ± 0.2 | 0.82 ± 0.05 | 0.4 ± 0.02 | [5] |

| 1-2 years | 0.125 mg/kg twice daily | 286 ± 68 | 1.0 | 4.1 ± 0.7 | 1.05 ± 0.10 | 0.37 ± 0.06 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution. Data are presented as mean ± standard deviation or mean where available.

A study in children aged 6 to 11 years who received a single 5 mg dose of levocetirizine showed a peak plasma concentration (Cmax) of 450 ± 37 ng/mL, which was reached at a median time (Tmax) of 1.2 hours.[5] The terminal elimination half-life was 5.7 hours, with an oral clearance of 0.82 mL/min/kg.[5] In a separate study involving toddlers aged 12 to 24 months receiving 0.125 mg/kg of levocetirizine twice daily, the peak plasma level was 286 ± 68 ng/mL, observed one hour after administration.[6] This younger age group exhibited a shorter elimination half-life of 4.1 hours and a higher apparent body clearance of 1.05 mL/min/kg.[6]

Population pharmacokinetic models have suggested that in very young children, the oral clearance of levocetirizine increases with body weight and age, necessitating weight-based and age-adjusted dosing.[4] On a mg/kg basis, higher doses and more frequent administration (such as twice daily) may be required in younger children to achieve exposures comparable to those in adults receiving a 5 mg once-daily dose.[4][7]

Experimental Protocols

The characterization of levocetirizine's PK and PD profiles in children has been established through well-defined clinical trial methodologies.

Pharmacokinetic Study Protocol

A common experimental workflow for assessing the pharmacokinetics of levocetirizine in pediatric subjects involves the following steps:

References

- 1. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 2. Levocetirizine - Wikipedia [en.wikipedia.org]

- 3. imsear.searo.who.int [imsear.searo.who.int]

- 4. Population pharmacokinetics of levocetirizine in very young children: the pediatricians' perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levocetirizine: pharmacokinetics and pharmacodynamics in children age 6 to 11 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levocetirizine in 1-2 year old children: pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retrospective population pharmacokinetics of levocetirizine in atopic children receiving cetirizine: the ETAC study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chiral Resolution of Levocetirizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its stereoselective synthesis and efficient chiral resolution are of paramount importance in the pharmaceutical industry to ensure a high-purity product with an enhanced therapeutic profile and reduced side effects associated with the dextrorotatory (S)-enantiomer. This technical guide provides a comprehensive overview of the prevalent synthesis pathways for levocetirizine hydrochloride and the various methodologies employed for its chiral resolution. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in drug development and manufacturing.

Synthesis Pathways of this compound

The synthesis of this compound can be broadly categorized into two main strategies: the resolution of racemic cetirizine or its intermediates, and the asymmetric synthesis starting from a chiral precursor. A common industrial approach involves the synthesis of racemic cetirizine followed by chiral resolution.

Synthesis of Racemic Cetirizine

A prevalent method for synthesizing racemic cetirizine involves the alkylation of 1-(4-chlorophenylmethyl)-piperazine with a suitable 2-carbon side-chain precursor.[1]

General Synthesis Route:

The synthesis typically begins with the reaction of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate. The resulting ester is then saponified to yield the potassium salt, which is subsequently hydrolyzed to give racemic cetirizine.[1]

Diagram of Racemic Cetirizine Synthesis

Caption: General synthesis pathway for racemic cetirizine.

A newer manufacturing procedure involves the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, followed by hydrolysis and salification to yield cetirizine dihydrochloride.[2]

Asymmetric Synthesis

Asymmetric synthesis aims to produce the desired (R)-enantiomer directly, thus avoiding a separate resolution step. One approach involves the use of a chiral precursor, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, which is then condensed with a 2-chloroethoxy acetic acid derivative.[3][4]

Chiral Resolution of Levocetirizine

The separation of the enantiomers of cetirizine is a critical step in the production of levocetirizine. Several methods have been developed for this purpose, each with its own advantages and limitations.

Classical Resolution using Diastereomeric Salts

This traditional method involves the reaction of racemic cetirizine or a precursor with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. A common resolving agent used is a derivative of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid ((-)-DBTA).[5]

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for separating enantiomers on a large scale. An efficient method involves the separation of the enantiomers of a cetirizine amide intermediate, which shows a good separation factor (α) on a Chiralpak AD column.[6][7] This method allows for the production of highly pure enantiomers.[6]

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For instance, an ester of racemic cetirizine can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer).

Capillary Electrophoresis (CE)

Capillary electrophoresis, particularly with the use of chiral selectors such as cyclodextrins, has been successfully employed for the chiral separation of cetirizine enantiomers.[8] This method is highly efficient and requires only small sample volumes, making it suitable for analytical purposes.[8][9]

Diagram of Chiral Resolution Workflow

Caption: General workflow for the chiral resolution of cetirizine.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and resolution methods.

Table 1: Synthesis Yields

| Synthesis Step | Starting Material | Product | Reported Yield | Reference |

| Alkylation | 1-(4-chlorophenylmethyl)-piperazine | Methyl cetirizine ester | 28% | [1] |

| Saponification | Methyl cetirizine ester | Potassium cetirizine salt | 56% | [1] |

| Hydrolysis | Potassium cetirizine salt | Racemic Cetirizine | 81% | [1] |

| Hydrolysis of Amide | (-)-Cetirizine Amide | (+)-(R)-Cetirizine | 80% | [6] |

| Multi-step Synthesis | 4-chlorobenzophenone | Levocetirizine | 5.0% (overall) | [10] |

Table 2: Chiral Resolution Performance

| Resolution Method | Chiral Stationary Phase/Agent | Separation Factor (α) | Resolution (Rs) | Enantiomeric Excess (ee%) | Reference |

| Preparative Chiral HPLC | Chiralpak AD | 2.76 | 8.54 | >99% | [6][7] |

| HPLC | CHIRALPAK® HSA | 1.43 | 1.82 | N/A | [11] |

| HPLC | α1-acid glycoprotein (B1211001) (AGP) | 1.98 | 2.0 | N/A | [11] |

| Capillary Electrophoresis | Heptakis(2,3-diacetyl-6-sulfato)-β-CD | N/A | >2.0 | >99% | [5][8] |

Detailed Experimental Protocols

Protocol for Racemic Cetirizine Synthesis via Alkylation

Materials: 1-(4-chlorophenylmethyl)-piperazine, methyl (2-chloroethoxy)-acetate, sodium carbonate, xylene, potassium hydroxide (B78521), absolute ethanol, aqueous HCl.

Step 1: Alkylation

-

In a reaction vessel, combine 1-(4-chlorophenylmethyl)-piperazine, methyl (2-chloroethoxy)-acetate, and sodium carbonate in xylene.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl ester of cetirizine.

Step 2: Saponification

-

Dissolve the crude methyl ester in absolute ethanol.

-

Add a solution of potassium hydroxide in absolute ethanol.

-

Reflux the mixture for several hours.

-

Cool the mixture to allow the potassium salt of cetirizine to precipitate.

-

Collect the precipitate by filtration.

Step 3: Hydrolysis

-

Dissolve the potassium salt in water.

-

Acidify the solution with aqueous HCl to a pH of approximately 4.5-5.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield racemic cetirizine.

Protocol for Chiral Resolution by Preparative HPLC

Materials: Racemic cetirizine amide, suitable mobile phase (e.g., a mixture of hexane, ethanol, and diethylamine), Chiralpak AD column.

Procedure:

-

Prepare a solution of the racemic cetirizine amide in the mobile phase.

-

Set up the preparative HPLC system with a Chiralpak AD column.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Elute the enantiomers using an isocratic mobile phase composition.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.

-

Combine the fractions of the desired enantiomer with high purity.

-

Concentrate the solution to obtain the enantiomerically pure cetirizine amide.[6][7]

Protocol for Hydrolysis of Enantiomerically Pure Amide to Levocetirizine

Materials: Enantiomerically pure (-)-cetirizine amide, methanol (B129727), hydrochloric acid.

Procedure:

-

Suspend the enantiomerically pure (-)-cetirizine amide in methanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Maintain reflux until the hydrolysis is complete (monitored by HPLC).

-

Cool the reaction mixture to room temperature and then to 0-5°C to crystallize the product.

-

Filter the slurry to collect the solid levocetirizine dihydrochloride.

-

Wash the solid with cold methanol and dry under vacuum.[6]

Conclusion

The synthesis and chiral resolution of this compound are well-established processes in the pharmaceutical industry, with multiple effective strategies available. The choice of a particular synthetic route and resolution technique depends on factors such as cost, scalability, desired purity, and environmental impact. While classical resolution remains a viable option, preparative chiral HPLC offers a highly efficient method for obtaining enantiomerically pure levocetirizine. Asymmetric synthesis routes are also gaining traction as they can potentially streamline the manufacturing process by eliminating the need for a separate resolution step. This guide provides a foundational understanding of the key chemical processes involved, offering valuable insights for the development and optimization of this compound production.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral separation of cetirizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation and identification of cetirizine enantiomers in human urine by capillary electrophoresis and circular dichroism independent of their standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Levocetirizine | Semantic Scholar [semanticscholar.org]

- 11. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Pharmacology of Levocetirizine Versus Cetirizine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine (B192768), a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: levocetirizine (B1674955) and dextrocetirizine. This technical guide provides a comprehensive analysis of the stereoselective pharmacology of these enantiomers. Levocetirizine, the (R)-enantiomer, is the primary active component of racemic cetirizine, exhibiting significantly higher affinity and a slower dissociation rate from the histamine (B1213489) H1 receptor compared to the (S)-enantiomer, dextrocetirizine. This stereoselectivity profoundly influences the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers and the racemic mixture. This guide presents a detailed comparison of their receptor binding affinities, pharmacokinetic parameters, and clinical efficacy, supported by quantitative data in structured tables. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo studies and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Significance of Stereoselectivity in Drug Action

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, underscores the importance of stereoselectivity in drug development. Cetirizine serves as a classic example where one enantiomer, levocetirizine, is predominantly responsible for the therapeutic effect.[1][2] This guide delves into the core principles of stereoselective pharmacology by comparing levocetirizine with its racemic parent, cetirizine, and its less active counterpart, dextrocetirizine.

Mechanism of Action: Histamine H1 Receptor Antagonism

Levocetirizine and cetirizine exert their antihistaminic effects by acting as potent and selective inverse agonists of the histamine H1 receptor.[3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[5][6] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is responsible for the characteristic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[7] Levocetirizine effectively blocks these downstream effects by stabilizing the inactive conformation of the H1 receptor.

Comparative Pharmacology: Levocetirizine vs. Cetirizine Enantiomers

The pharmacological differences between levocetirizine and dextrocetirizine are most evident in their receptor binding affinity and pharmacokinetics.

Receptor Binding Affinity and Selectivity

Levocetirizine demonstrates a significantly higher binding affinity for the histamine H1 receptor compared to dextrocetirizine.[8][9] This is reflected in their respective inhibition constants (Ki). Furthermore, levocetirizine exhibits a much slower dissociation rate from the H1 receptor, contributing to its prolonged duration of action.[10] Both enantiomers show high selectivity for the H1 receptor over other receptor types, minimizing off-target effects.[8]

Table 1: In Vitro Histamine H1 Receptor Binding Affinity

| Compound | Ki (nM) | Dissociation Half-life (t½) (min) | Receptor Selectivity |

| Levocetirizine | 3[8] | 142[11] | >600-fold vs. other receptors[8] |

| Dextrocetirizine | 100[8] | 6[11] | High |

| Racemic Cetirizine | 6[8] | - | >600-fold vs. other receptors[8] |

Pharmacokinetics

The pharmacokinetic profiles of the cetirizine enantiomers also exhibit notable differences. While both are rapidly absorbed, their volume of distribution and clearance rates differ, which can be attributed to stereoselective protein binding and renal tubular secretion.[12][13][14] Importantly, there is no in vivo racemization of levocetirizine to dextrocetirizine.[14][15]

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Levocetirizine | Dextrocetirizine | Racemic Cetirizine |

| Time to Peak Plasma Concentration (Tmax) (h) | ~0.9[16] | ~0.9 | ~1.0 |

| Elimination Half-life (t½) (h) | ~7.9[17] | Shorter than levocetirizine | ~8.3 |

| Apparent Volume of Distribution (Vd/F) (L/kg) | 0.41[12][14] | 0.60[12][14] | 0.3 to 0.45[8] |

| Plasma Protein Binding (unbound fraction) | 7.4% (unbound)[13] | 14.1% (unbound)[13] | 6-7% (unbound) |

| Renal Clearance (CLr) (mL/min) | Lower | Higher | - |

| Non-renal Clearance (mL/min) | 11.8[12][14] | 29.2[12][14] | - |

| Tubular Secretion (mL/min) | 23.1[13] | 44.5[13] | - |

Pharmacodynamics and Clinical Efficacy

The superior receptor binding affinity of levocetirizine translates to greater pharmacodynamic activity. In histamine-induced wheal and flare studies, 2.5 mg of levocetirizine has been shown to be as effective as 5 mg of racemic cetirizine.[18][19] Dextrocetirizine is largely considered to be pharmacologically inactive at therapeutic doses.[15][18] Clinical studies in chronic idiopathic urticaria have shown comparable efficacy between levocetirizine and cetirizine, with some evidence suggesting a marginal advantage for levocetirizine in reducing pruritus.[20][21]

Table 3: Pharmacodynamic and Clinical Efficacy Comparison

| Study Type | Levocetirizine | Dextrocetirizine | Racemic Cetirizine |

| Histamine-induced Wheal & Flare | 2.5 mg comparable to 5 mg cetirizine[18][19] | Pharmacologically inactive[15][18] | Standard efficacy |

| Chronic Idiopathic Urticaria | Comparable to cetirizine, potential slight advantage for pruritus[20][21] | Not studied | Standard efficacy |

| Perennial Allergic Rhinitis | Effective in improving symptoms[22] | Not studied | Effective in improving symptoms[22] |

Experimental Protocols

In Vitro Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human histamine H1 receptor.

Materials and Reagents:

-

Membrane Preparation: HEK293T cells transiently or stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine (a selective H1 antagonist).

-

Test Compounds: Levocetirizine, dextrocetirizine, racemic cetirizine.

-

Non-specific Binding Control: Mianserin (B1677119) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293T cells expressing the H1 receptor.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add assay buffer, [3H]-mepyramine (at a concentration near its Kd, e.g., 2-5 nM), and the membrane preparation.

-

Non-specific Binding: Add mianserin (10 µM), [3H]-mepyramine, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compounds, [3H]-mepyramine, and the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-240 minutes to reach equilibrium.[23]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-mepyramine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Pharmacodynamic Assessment (Skin Wheal and Flare Study)

This protocol outlines a method to evaluate the in vivo efficacy of antihistamines by measuring the inhibition of histamine-induced wheal and flare reactions in human subjects.

Materials and Reagents:

-

Test Subjects: Healthy volunteers or patients with a history of allergies.

-

Test Medications: Levocetirizine, dextrocetirizine, racemic cetirizine, and placebo.

-

Histamine Solution: Histamine dihydrochloride (B599025) (e.g., 10 mg/mL) for positive control.

-

Negative Control: Saline solution.

-

Skin Prick Lancets.

-

Ruler or Calipers for measuring wheal and flare dimensions.

-

Timer.

Procedure:

-

Subject Preparation:

-

Obtain informed consent.

-

Ensure subjects have discontinued (B1498344) all antihistamine medications for an appropriate washout period (e.g., 5-7 days for short-acting antihistamines).[1][2]

-

Mark test sites on the volar surface of the forearm, ensuring they are at least 2.5 cm apart.[8]

-

-

Baseline Measurement:

-

Perform a baseline skin prick test with the negative control and histamine solution.

-

Apply a drop of each solution to the marked sites.

-

Prick the skin through the drop with a lancet.

-

After 15-20 minutes, measure the diameter of the wheal and the surrounding flare in two perpendicular directions.[18]

-

-

Drug Administration:

-

Administer the test medication (levocetirizine, dextrocetirizine, cetirizine, or placebo) orally in a double-blind, randomized, crossover design.

-

-

Post-Dose Measurement:

-

At specified time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), repeat the skin prick test with histamine.

-

Measure the wheal and flare dimensions at each time point.

-

-

Data Analysis:

-

Calculate the area of the wheal and flare for each measurement.

-

Determine the percentage inhibition of the wheal and flare response for each active treatment compared to placebo at each time point.

-

Compare the efficacy and duration of action of the different treatments.

-

In Vivo Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative determination of levocetirizine and dextrocetirizine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Plasma Samples: Collected from subjects at various time points after drug administration.

-

Analytical Standards: Levocetirizine, dextrocetirizine, and a suitable internal standard (e.g., hydroxyzine (B1673990) or a deuterated analog).[16][24]

-

Reagents for Sample Preparation: Acetonitrile (B52724), trichloroacetic acid, or solid-phase extraction (SPE) cartridges.

-

LC System: HPLC or UPLC system.

-

MS/MS System: Triple quadrupole mass spectrometer.

-

Chromatographic Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).[15][16]

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform protein precipitation by adding acetonitrile or trichloroacetic acid to the plasma sample containing the internal standard.[16]

-

Alternatively, use solid-phase extraction for sample cleanup and concentration.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes on the C18 column using an isocratic or gradient mobile phase.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for levocetirizine, dextrocetirizine, and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Quantify the concentration of levocetirizine and dextrocetirizine in the plasma samples using the calibration curve.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

-

Conclusion

The stereoselective pharmacology of cetirizine enantiomers provides a compelling case for the development of single-enantiomer drugs. Levocetirizine, the (R)-enantiomer, is the eutomer of cetirizine, possessing significantly higher affinity for the histamine H1 receptor and a more favorable pharmacokinetic profile compared to its distomer, dextrocetirizine. This results in levocetirizine being the primary contributor to the antihistaminic activity of the racemic mixture, allowing for effective therapy at a lower dose. This in-depth technical guide, with its comprehensive data tables, detailed experimental protocols, and illustrative diagrams, serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a thorough understanding of the principles of stereoselectivity as exemplified by levocetirizine.

References

- 1. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. florenceent.com [florenceent.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. allergy.org.au [allergy.org.au]

- 8. bsaci.org [bsaci.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmjopen.bmj.com [bmjopen.bmj.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmanueva.com [pharmanueva.com]

- 17. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aaaai.org [aaaai.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Assays [bio-protocol.org]

- 21. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 22. drugs.com [drugs.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity and Dissociation Kinetics of Levocetirizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and dissociation kinetics of levocetirizine (B1674955), a second-generation antihistamine. The document focuses on its interaction with the histamine (B1213489) H1 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction: Levocetirizine's Mechanism of Action

Levocetirizine, the R-enantiomer of cetirizine (B192768), is a potent and selective antagonist of the peripheral histamine H1 receptor.[1] It functions as an inverse agonist, meaning it decreases the basal activity of the H1 receptor in addition to blocking the action of histamine.[2][3] This action prevents the classic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and itching.[1] Levocetirizine is classified as a non-sedating antihistamine due to its limited penetration of the blood-brain barrier.[2][3] The anti-inflammatory properties of levocetirizine, independent of H1 receptor antagonism, have also been noted, involving the suppression of the NF-κB pathway and regulation of inflammatory cell recruitment.[4]

Receptor Binding Affinity

Levocetirizine exhibits high affinity for the human histamine H1 receptor. This strong binding affinity is a key determinant of its potency and duration of action. The affinity is often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

Quantitative Data: Binding Affinity of Levocetirizine and Related Compounds

| Compound | Receptor | Ki (nM) | Reference |

| Levocetirizine | Human Histamine H1 | 3 | [5][6][7][8] |

| (S)-Cetirizine (distomer) | Human Histamine H1 | 100 | [5][6][7][8] |

| Cetirizine (racemic) | Human Histamine H1 | 6 | [5][6][7][8] |

| Levocetirizine (K191A mutant) | Human Histamine H1 | 12 | [5][6][7] |

| Histamine | Human Histamine H1 | 70,000 (IC50) | [9] |

| Pyrilamine (Mepyramine) | Human Histamine H1 | 2.2 (IC50) | [9] |

Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly demonstrates the stereoselectivity of levocetirizine's binding, with the R-enantiomer (levocetirizine) having a significantly higher affinity (approximately 33-fold) than its S-enantiomer counterpart.[5][6][7][8] The mutation of the Lys191 residue in the H1 receptor to alanine (B10760859) reduces the affinity of levocetirizine, highlighting the importance of this amino acid in the binding interaction.[5][6][7]

Dissociation Kinetics

The rate at which a drug dissociates from its receptor is a critical factor influencing its duration of action. Levocetirizine is characterized by a remarkably slow dissociation rate from the histamine H1 receptor, which contributes to its long-lasting therapeutic effect.[6][10]

Quantitative Data: Dissociation Half-life of Levocetirizine and Related Compounds

| Compound | Receptor | Dissociation Half-life (t½) in minutes | Reference |

| Levocetirizine | Human Histamine H1 | 142 | [5][6][7][10] |

| (S)-Cetirizine (distomer) | Human Histamine H1 | 6 | [5][6][7] |

| Levocetirizine (K191A mutant) | Human Histamine H1 | 13 | [5][6][7] |

| Levocetirizine hydroxyl analog | Human Histamine H1 | 31 | [5][6] |

| Levocetirizine methyl ester analog | Human Histamine H1 | 7 | [5][6] |

The prolonged dissociation half-life of levocetirizine from the H1 receptor explains its sustained antihistaminic effect, allowing for once-daily dosing.[1] This slow dissociation has led to the characterization of levocetirizine as a "pseudo-irreversible" antagonist in functional studies.[5][6] The carboxylic acid function of levocetirizine is crucial for this slow dissociation, as demonstrated by the faster dissociation of its hydroxyl and methyl ester analogs.[5][6] The mutation of Lys191 to alanine dramatically shortens the dissociation half-life of levocetirizine, further emphasizing the role of this residue in stabilizing the drug-receptor complex.[5][6][7]

Experimental Protocols

The binding affinity and dissociation kinetics of levocetirizine are typically determined using radioligand binding assays.

Radioligand Competition Binding Assay for Determining Ki

This assay measures the affinity of a test compound (levocetirizine) by its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO cells) are prepared.[11]

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, typically [3H]mepyramine (e.g., 1.2-3.5 nM).[5][12]

-

Competition: Increasing concentrations of the unlabeled test compound (levocetirizine) are added to the incubation mixture.

-

Equilibrium: The reaction is allowed to reach equilibrium (e.g., 60-180 minutes at 25°C or 4 hours at 37°C).[5][12]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Dissociation Assay for Determining k_off and t½

This assay measures the rate at which a radiolabeled ligand dissociates from the receptor. The dissociation rate of an unlabeled compound can be inferred from its effect on the radioligand's dissociation.

Methodology:

-

Association: Cell membranes expressing the H1 receptor are incubated with a radiolabeled ligand (e.g., [3H]mepyramine) until binding equilibrium is reached.[5]

-

Initiation of Dissociation: Dissociation is initiated by adding a high concentration of an unlabeled competing ligand (e.g., 10 µM cetirizine) to prevent re-association of the radioligand.[5]

-

Time Course: Aliquots of the incubation mixture are taken at various time points.

-

Separation and Quantification: The amount of radioligand still bound to the receptor at each time point is determined by filtration and scintillation counting.

-

Data Analysis: The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay model. The dissociation half-life (t½) is calculated as ln(2)/k_off.

Visualizations

Histamine H1 Receptor Signaling Pathway

References

- 1. Pharmacology of Levocetirizine | Pharmacology Mentor [pharmacologymentor.com]

- 2. Levocetirizine - Wikipedia [en.wikipedia.org]

- 3. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). | Semantic Scholar [semanticscholar.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Levocetirizine Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the R-enantiomer of cetirizine, is a potent second-generation histamine (B1213489) H1 receptor antagonist widely recognized for its efficacy in the management of allergic disorders.[1][2] Beyond its primary antihistaminic activity, a growing body of evidence has illuminated the significant anti-inflammatory properties of levocetirizine, which contribute to its therapeutic efficacy.[1][3] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of levocetirizine hydrochloride, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular and cellular basis of levocetirizine's anti-inflammatory effects.

Introduction

Levocetirizine is a selective, high-affinity antagonist of the histamine H1 receptor, demonstrating a rapid onset of action and a favorable pharmacokinetic profile.[1] While its primary mechanism of action involves the blockade of histamine-mediated pathways, numerous studies have revealed that levocetirizine exerts a broader immunomodulatory and anti-inflammatory influence.[4] These effects are observed at clinically relevant concentrations and are mediated through various mechanisms, including the inhibition of inflammatory cell migration, suppression of pro-inflammatory mediators, and modulation of key signaling pathways.[1][5]

Modulation of Inflammatory Cells and Mediators

Levocetirizine has been shown to modulate the activity of several key inflammatory cells, including eosinophils, neutrophils, and mast cells, and to inhibit the release of a range of pro-inflammatory mediators.

Eosinophil-Associated Inflammation

Eosinophils play a central role in the pathophysiology of allergic inflammation. Levocetirizine has demonstrated a significant inhibitory effect on eosinophil migration and activation.

-

Inhibition of Eosinophil Migration: Levocetirizine dose-dependently inhibits eotaxin-induced eosinophil transendothelial migration through both human dermal and lung microvascular endothelial cells.[6] Total inhibition has been observed at concentrations of 10⁻⁸ M for dermal microvascular cells and 10⁻⁷ M for lung microvascular cells.[6]

-

Suppression of Eosinophil Adhesion: At physiologically relevant concentrations, levocetirizine inhibits both resting and GM-CSF-stimulated eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) under flow conditions.[1][7] A maximal effect for inhibiting resting eosinophil adhesion to rhVCAM-1 was observed at 10⁻⁸ M, with an EC₅₀ of 10⁻⁹ M.[7]

-

Modulation of Eosinophil-Derived Chemokines: Levocetirizine has been shown to suppress the antigen-induced production of RANTES and eotaxin by eosinophils in a dose-dependent manner, with significant suppression observed at a concentration of 0.05 μM.[8]

Impact on Other Inflammatory Cells

In clinical studies, levocetirizine treatment in patients with seasonal allergic rhinitis has been associated with a significant reduction in peripheral blood eosinophils and activated pro-inflammatory T-cell numbers (CD4+CD29+, CD4+CD212+, and CD4+CD54+).[1][9] Furthermore, in a study on mite-allergic children, three months of levocetirizine therapy led to a significant effect on eosinophilic cationic protein (ECP) in the nasal mucosa.[10]

Inhibition of Adhesion Molecules and Cytokines

Levocetirizine exerts its anti-inflammatory effects in part by downregulating the expression of adhesion molecules and pro-inflammatory cytokines, which are crucial for the recruitment and activation of inflammatory cells.

Downregulation of ICAM-1

Intercellular Adhesion Molecule-1 (ICAM-1) is a key adhesion molecule involved in the recruitment of leukocytes to sites of inflammation.

-

In Rhinovirus-Infected Epithelial Cells: Levocetirizine inhibits the human rhinovirus (HRV)-induced increase in ICAM-1 mRNA and protein levels in primary human nasal epithelial cells (HNECs) and A549 cells.[11]

-

Inhibition of TLR3-Mediated ICAM-1 Expression: Levocetirizine has been shown to inhibit the expression of ICAM-1 in HNECs stimulated by the Toll-like receptor 3 (TLR3) agonist, double-stranded RNA (dsRNA).[12]

Suppression of Pro-inflammatory Cytokines

Levocetirizine has been demonstrated to inhibit the production of several key pro-inflammatory cytokines.

-

Inhibition of IL-6 and IL-8: In HRV-infected HNECs and A549 cells, levocetirizine treatment inhibits the expression of IL-6 and IL-8 mRNA and protein levels.[11]

-

Modulation of Other Cytokines: In lipopolysaccharide-stimulated human eosinophils, levocetirizine (1 µM) was found to attenuate the production of IL-1β and IL-7.[13] In a murine model of allergic conjunctivitis, topical levocetirizine treatment increased systemic IL-10 secretion and reduced TNF-α expression in the conjunctiva.[14] A clinical study in patients with chronic urticaria showed that levocetirizine treatment significantly reduced serum levels of IL-4 and IL-17.[15]

Molecular Mechanisms of Action: The NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of levocetirizine is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those encoding for cytokines, chemokines, and adhesion molecules.

-

Inhibition of NF-κB Activation: Levocetirizine has been shown to reduce the increased NF-κB activation seen with HRV infection in HNECs and A549 cells.[11] In cultured epithelial cells, levocetirizine at concentrations of 0.05 µM and higher caused significant suppression of TNF-α-induced NF-κB activation.[16]

-

Downstream Effects: By inhibiting NF-κB activation, levocetirizine effectively downregulates the expression of NF-κB target genes, including ICAM-1, IL-6, and IL-8, thereby attenuating the inflammatory response.[5][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of levocetirizine from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Levocetirizine on Inflammatory Markers

| Model System | Levocetirizine Concentration | Inflammatory Marker | Observed Effect | Reference |

| Human Dermal Microvascular Endothelial Cells | 10⁻⁸ M | Eotaxin-induced eosinophil transmigration | Total inhibition | [6] |

| Human Lung Microvascular Endothelial Cells | 10⁻⁷ M | Eotaxin-induced eosinophil transmigration | Total inhibition | [6] |

| Human Eosinophils on rhVCAM-1 | 10⁻⁸ M (Maximal effect) | Resting eosinophil adhesion | Significant inhibition | [7] |

| Human Eosinophils on rhVCAM-1 | 10⁻⁹ M (EC₅₀) | Resting eosinophil adhesion | 50% inhibition | [7] |

| IgE-sensitized Human Eosinophils | 0.05 µM | Antigen-induced RANTES and Eotaxin production | Significant suppression | [8] |

| HNECs and A549 cells | 0.5, 5, 50 nM | HRV-induced ICAM-1, IL-6, IL-8 expression | Inhibition | [11] |

| HNECs and A549 cells | 0.5, 5, 50 nM | HRV-induced NF-κB activation | Reduction | [11] |

| Lipopolysaccharide-stimulated Human Eosinophils | 1 µM | IL-1β and IL-7 production | Attenuation | [13] |

| Cultured Epithelial Cells | ≥ 0.05 µM | TNF-α-induced NF-κB activation | Significant suppression | [16] |

Table 2: In Vivo Effects of Levocetirizine on Inflammatory Markers

| Study Population | Levocetirizine Dosage | Duration | Inflammatory Marker | Observed Effect | Reference |

| Mite-allergic children | 5 mg/day | 3 months | Nasal mucosal Eosinophilic Cationic Protein (ECP) | Significant effect | [10] |

| Patients with Seasonal Allergic Rhinitis | 5 mg/day | 4 weeks | Peripheral blood eosinophils, CD4+CD29+, CD4+CD212+, CD4+CD54+ T-cells | Significant reduction | [9] |

| Patients with Chronic Urticaria | Not specified | 4 weeks | Serum IL-4 and IL-17 levels | Significant reduction | [15] |

| Murine model of allergic conjunctivitis | 0.01-0.02% v/w (topical) | 24-72 hours | Conjunctival TNF-α expression | Reduction | [14] |

| Murine model of allergic conjunctivitis | 0.01-0.02% v/w (topical) | 24-72 hours | Systemic IL-10 secretion | Increase | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Eosinophil Transendothelial Migration Assay

Objective: To assess the effect of levocetirizine on eotaxin-induced eosinophil migration across a monolayer of endothelial cells.

Methodology:

-

Cell Culture: Human dermal or lung microvascular endothelial cells (HMVEC-d or HMVEC-l) are cultured to confluence on the upper surface of a Transwell insert.

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood by density gradient centrifugation and negative immunomagnetic selection.

-

Treatment: Isolated eosinophils are pre-incubated with varying concentrations of levocetirizine (e.g., 10⁻⁵ to 10⁻⁹ M) or a vehicle control for 30 minutes at 37°C.

-

Migration Assay: The treated eosinophils are added to the upper chamber of the Transwell insert containing the endothelial cell monolayer. The lower chamber contains either media alone (for spontaneous migration) or media with a chemoattractant such as 100 ng/mL of human eotaxin.

-

Incubation: The Transwell plates are incubated for 60 minutes at 37°C.

-

Quantification: The number of eosinophils that have migrated to the lower chamber is quantified using a suitable method, such as flow cytometry or manual counting with a hemocytometer.

NF-κB Activation Assay (ELISA-based)

Objective: To measure the effect of levocetirizine on the activation of the NF-κB p65 subunit in nuclear extracts.

Methodology:

-

Cell Culture and Treatment: Epithelial cells (e.g., HNECs or A549) are cultured to a suitable density. Cells are pre-treated with various concentrations of levocetirizine for a specified time (e.g., 24 hours) before stimulation with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or infection with a virus (e.g., HRV) for a defined period (e.g., 4 hours).

-

Nuclear Extraction: Nuclear extracts are prepared from the treated and control cells using a nuclear extraction kit according to the manufacturer's protocol.

-

Protein Quantification: The protein concentration in the nuclear extracts is determined using a protein assay, such as the Bradford or BCA assay.

-

NF-κB ELISA: a. A 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3') is used. b. Equal amounts of nuclear extract protein (e.g., 5 µg) are added to each well and incubated to allow NF-κB to bind to the oligonucleotide. c. The wells are washed to remove unbound proteins. d. A primary antibody specific for the p65 subunit of NF-κB is added to the wells and incubated. e. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. f. A substrate is added, and the colorimetric change is measured using a microplate reader. The absorbance is proportional to the amount of activated NF-κB p65.

Visualizations of Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory actions of levocetirizine.

References

- 1. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levocetirizine in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new antihistamine levocetirizine inhibits eosinophil adhesion to vascular cell adhesion molecule-1 under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity and clinical efficacy of a 3-month levocetirizine therapy in mite-allergic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levocetirizine inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levocetrizine has anti-inflammatory effects against Toll-like receptor (TLR)3 through the inhibition of Toll-IL-1 receptor (TIR)-domain-containing adapter inducing IFN-beta (TRIF) and receptor-interacting protein (RIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levocetirizine and cytokine production and apoptosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Levocetirizine Inhibits Migration of Immune Cells to Lymph Nodes and Induces Treg Cells in a Murine Type I Allergic Conjunctivitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdnewsline.com [mdnewsline.com]

- 16. Suppression of Osteopontin Functions by Levocetirizine, a Histamine H1 Receptor Antagonist, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Switch of Cetirizine: A Technical Guide to the Early-Phase Discovery and Development of Levocetirizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of single-enantiomer drugs from existing racemates, a process known as a "chiral switch," is a significant strategy in pharmaceutical development aimed at improving therapeutic outcomes.[1][2] This in-depth technical guide explores the early-phase discovery and development of levocetirizine (B1674955), the active (R)-enantiomer of the second-generation antihistamine cetirizine (B192768). By isolating the pharmacologically active enantiomer, levocetirizine was developed to offer a more potent and potentially better-tolerated alternative to the racemic mixture for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[2][3]

Cetirizine is a racemic mixture containing equal parts of levocetirizine and dextrocetirizine, the (S)-enantiomer.[4] Early research indicated that the antihistaminic activity of cetirizine resides almost exclusively in the (R)-enantiomer, levocetirizine, rendering the (S)-enantiomer, dextrocetirizine, essentially inactive.[5] This guide will delve into the core pharmacodynamic and pharmacokinetic studies that elucidated these differences and justified the development of levocetirizine as a standalone therapeutic agent.

Pharmacodynamic Profile: Unraveling Stereoselectivity

The primary mechanism of action for cetirizine and its enantiomers is the selective antagonism of the histamine (B1213489) H1 receptor. The profound difference in the pharmacological activity of the two enantiomers is a classic example of stereoselectivity in drug-receptor interactions.

Table 1: Comparative H1 Receptor Binding Affinity

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Dissociation Half-Time from H1 Receptor (t½, min) | Selectivity for H1 Receptor |

| Levocetirizine ((R)-enantiomer) | 3[6] | 142[6] | >600-fold over other receptors[6] |

| Cetirizine (racemate) | 6[6] | Not reported | >600-fold over other receptors[6] |

| Dextrocetirizine ((S)-enantiomer) | 100[6] | 6[6] | Not reported |

Histamine H1 Receptor Signaling Pathway

Levocetirizine acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, including vasodilation, increased vascular permeability, and the sensation of itching. Levocetirizine's high affinity and slow dissociation from the H1 receptor effectively block these downstream effects.[7][8][9]

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

The differentiation between levocetirizine and its S-enantiomer was established through rigorous in vitro and in vivo experiments.

H1 Receptor Binding Assay

This assay quantifies the affinity of a compound for the H1 receptor.

-

Objective: To determine the binding affinity (Ki) of levocetirizine, dextrocetirizine, and racemic cetirizine to the human H1 receptor.

-

Methodology: A radioligand displacement assay is commonly employed.

-

Preparation of Receptor Membranes: Membranes from cells recombinantly expressing the human H1 receptor (e.g., CHO cells) are prepared.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (levocetirizine, dextrocetirizine, or cetirizine).

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6][10]

-

Histamine-Induced Wheal and Flare Study

This in vivo study in human volunteers assesses the antihistaminic effect of a drug.

-

Objective: To compare the in vivo antihistaminic activity and duration of action of levocetirizine, dextrocetirizine, and racemic cetirizine.

-

Methodology: A randomized, double-blind, placebo-controlled crossover study design is typically used.

-

Subjects: Healthy adult volunteers are enrolled.

-

Treatment: Subjects receive a single oral dose of the test compounds (e.g., 5 mg levocetirizine, 5 mg dextrocetirizine, 10 mg cetirizine) and placebo in a randomized sequence, with a washout period between treatments.

-

Histamine Challenge: At baseline and at various time points after drug administration, a fixed concentration of histamine is introduced into the skin, usually via an intradermal injection or skin prick test.

-

Measurement: The resulting wheal (a raised, edematous area) and flare (surrounding redness) are outlined, and their areas are measured, often using digital imaging techniques.

-

Data Analysis: The percentage inhibition of the wheal and flare areas compared to baseline is calculated for each treatment at each time point.[5][11]

-

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Comparative pharmacokinetic studies were crucial to demonstrate that the observed pharmacodynamic differences were not due to significant variations in the systemic exposure of the enantiomers when administered as a racemate.

Table 2: Comparative Pharmacokinetic Parameters of Levocetirizine

| Parameter | Levocetirizine (5 mg oral dose) | Levocetirizine from Cetirizine (10 mg oral dose) |

| Cmax (ng/mL) | 203.3 ± 42.49[12] | 196.5 ± 31.31[12] |

| Tmax (h) | 0.50 - 1.50[12] | Not specified, but rapid |

| AUC0–48 (ng·hr/mL) | 1814.9 ± 304.22[12] | 1710.5 ± 263.31[12] |

| Half-life (t½, h) | ~7.9[12] | ~7.9[12] |

| Metabolism | Minimal (<14%)[13] | Minimal |

| Excretion | Primarily unchanged in urine (~85%)[13] | Primarily unchanged in urine |

These data indicate that the exposure to levocetirizine is comparable whether administered as a single enantiomer or as part of the racemic mixture, confirming that the enhanced therapeutic effect is due to its intrinsic pharmacodynamic properties.

The Chiral Switch Development Workflow

The decision to develop levocetirizine as a chiral switch from cetirizine followed a logical progression of non-clinical and clinical research.

Caption: Chiral Switch Development Workflow for Levocetirizine.

Conclusion

The early-phase discovery and development of levocetirizine exemplifies a successful chiral switch. Through rigorous pharmacodynamic and pharmacokinetic evaluations, it was demonstrated that levocetirizine is the eutomer of cetirizine, responsible for the vast majority of the racemate's antihistaminic activity. The data clearly show a significantly higher binding affinity and a much slower dissociation rate from the H1 receptor for levocetirizine compared to its (S)-enantiomer, dextrocetirizine. These molecular-level advantages translate to a potent and sustained antihistaminic effect in vivo. The development of levocetirizine highlights the importance of stereochemistry in drug design and the potential for chiral switching to refine and improve existing therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral switch - Wikipedia [en.wikipedia.org]

- 3. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. SMPDB [smpdb.ca]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugpatentwatch.com [drugpatentwatch.com]

The Crucial Interaction of Levocetirizine with Lys191 and Thr194 in Histamine H1 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the second-generation antihistamine, Levocetirizine (B1674955), and key amino acid residues, Lysine (B10760008) 191 (Lys191) and Threonine 194 (Thr194), within the human Histamine (B1213489) H1 (H1) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and G-protein coupled receptors (GPCRs).

Executive Summary

Levocetirizine, the active R-enantiomer of cetirizine (B192768), is a potent and selective antagonist of the H1 receptor, widely used in the treatment of allergic conditions.[1][2] Its efficacy is rooted in its high binding affinity and slow dissociation from the H1 receptor.[3][4][5][6] This guide elucidates the critical role of specific amino acid residues, Lys191 and Thr194, in the binding kinetics and affinity of Levocetirizine. Through site-directed mutagenesis and radioligand binding assays, it has been demonstrated that Lys191 is a key determinant of Levocetirizine's long residence time at the receptor, while Thr194 influences the stereoselectivity of binding.[3][4][5][6] Understanding these interactions at a molecular level is paramount for the rational design of novel antihistamines with improved therapeutic profiles.

Quantitative Analysis of Levocetirizine's Interaction with H1 Receptor Residues

The binding characteristics of Levocetirizine and its enantiomer to wild-type and mutant H1 receptors have been quantified through competitive binding experiments. The following tables summarize the key findings from studies utilizing [3H]mepyramine as the radioligand.

Table 1: Binding Affinity (Ki) of Cetirizine Enantiomers for Wild-Type and Mutant H1 Receptors

| Compound | Wild-Type H1 Receptor (Ki in nM) | K191A Mutant H1 Receptor (Ki in nM) |

| Levocetirizine | 3 | 12 |

| (S)-Cetirizine | 100 | Not explicitly stated, but affinity was reduced |

| Cetirizine (racemic) | 6 | Not explicitly stated |

Data sourced from Gillard et al., 2002.[3][4][5][6]

Table 2: Dissociation Half-Time (t½) of Levocetirizine from Wild-Type and Mutant H1 Receptors

| Compound | Wild-Type H1 Receptor (t½ in min) | K191A Mutant H1 Receptor (t½ in min) |

| Levocetirizine | 142 | 13 |

| (S)-Cetirizine | 6 | Not significantly affected |

| Levocetirizine Analogs (hydroxyl or methyl ester) | 31 and 7, respectively | Not significantly affected |

Data sourced from Gillard et al., 2002.[3][4][5][6]

The mutation of Lys191 to Alanine (K191A) results in a 4-fold decrease in Levocetirizine's binding affinity and a dramatic 11-fold reduction in its dissociation half-time.[3][4][5][6] This strongly suggests a significant interaction between the carboxylic acid group of Levocetirizine and the lysine residue at position 191, which contributes to its prolonged receptor occupancy.[3][4][5][6][7][8] The mutation of Thr194 has been shown to reduce the stereoselective binding of cetirizine, primarily by enhancing the affinity of the distomer, (S)-cetirizine.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis.

Site-Directed Mutagenesis of the H1 Receptor

This protocol outlines the process for creating the K191A mutant H1 receptor.

-

Template Preparation: The cDNA encoding the human H1 receptor is cloned into a suitable expression vector (e.g., pcDNA3).

-

Primer Design: Mutagenic primers are designed to introduce a single nucleotide polymorphism that changes the codon for Lysine (e.g., AAG) at position 191 to a codon for Alanine (e.g., GCG). The primers should have a melting temperature (Tm) between 75°C and 80°C.

-

PCR Mutagenesis: A high-fidelity DNA polymerase is used to perform PCR with the mutagenic primers and the H1 receptor expression vector as a template. The PCR cycling parameters are optimized for the specific polymerase and primers used.

-

Template Digestion: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

-

Verification: The sequence of the mutated H1 receptor gene is verified by DNA sequencing to confirm the desired mutation and the absence of any other unintended mutations.

Radioligand Binding Assay

This protocol details the method used to determine the binding affinity and dissociation kinetics of Levocetirizine.

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently or stably transfected with the expression vectors for the wild-type or mutant H1 receptors.

-

Membrane Preparation: Transfected cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Competition Binding Assay (for Ki determination):

-

A constant concentration of the radioligand, [3H]mepyramine (e.g., 1 nM), is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor drug (e.g., Levocetirizine) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

-

-

Dissociation Kinetics Assay (for t½ determination):

-

Cell membranes are incubated with [3H]mepyramine to allow for receptor binding.

-

A large excess of a non-radiolabeled H1 antagonist (e.g., mianserin) is added to prevent re-association of the radioligand.

-

At various time points, samples are filtered, and the amount of bound radioligand is measured.

-

The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model, and the dissociation half-time is calculated as t½ = ln(2)/koff.

-

Visualizations of Pathways and Workflows

H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 family of G-proteins.[9][10] Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[9][10]

Caption: H1 Receptor Signaling Cascade.

Experimental Workflow for Investigating Levocetirizine-H1 Receptor Interaction

This diagram illustrates the logical flow of the experimental procedures described in this guide.

References

- 1. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. [PDF] Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors | MDPI [mdpi.com]

- 8. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of Levocetirizine's Active R-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1] Its pharmacological profile is characterized by high affinity for the H1 receptor, a rapid onset and long duration of action, and a favorable pharmacokinetic profile with limited metabolism and low potential for drug-drug interactions.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of levocetirizine, including its mechanism of action, receptor binding characteristics, pharmacokinetic and pharmacodynamic parameters, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in the field of antihistamines.

Introduction

Levocetirizine is the levorotatory enantiomer of cetirizine, a well-established second-generation antihistamine.[4] It is responsible for the majority of the antihistaminic activity of the racemic mixture.[1] As a chiral switch from cetirizine, levocetirizine offers an improved therapeutic profile with higher potency and a similar safety profile.[1][5] It is indicated for the treatment of various allergic conditions, including seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[6]

Mechanism of Action

Levocetirizine is a selective inverse agonist of the histamine H1 receptor.[4] By binding to the H1 receptor, it prevents histamine from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the symptoms of an allergic reaction.[7][8] This includes preventing smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves that cause itching and sneezing.[7]

Beyond its primary antihistaminic effects, levocetirizine has demonstrated anti-inflammatory properties.[9] These effects may not be solely attributable to H1-receptor blockade and are observed at clinically relevant concentrations.[9] Levocetirizine has been shown to inhibit the release of pro-inflammatory mediators from various cells, including eosinophils and epithelial cells.[10]

Signaling Pathway of Histamine H1 Receptor and Levocetirizine Inhibition

Caption: Levocetirizine blocks histamine-induced activation of the H1 receptor.

Receptor Binding Affinity

Levocetirizine exhibits a high and selective affinity for the histamine H1 receptor. Notably, its affinity is approximately two-fold greater than that of racemic cetirizine.[5][11] The S-enantiomer, dextrocetirizine, is essentially inactive.[1]

| Compound | Receptor | Ki (nM) | Reference(s) |

| Levocetirizine | Histamine H1 | ~3 | [12][13] |

| Cetirizine | Histamine H1 | ~6 | [12][13] |

| Dextrocetirizine | Histamine H1 | ~100 | [12] |

Table 1: Comparative Binding Affinities (Ki) for the Histamine H1 Receptor.

Levocetirizine demonstrates high selectivity for the H1 receptor, with negligible affinity for other receptors such as muscarinic, adrenergic, dopaminergic, and serotonergic receptors.[12] This high selectivity contributes to its favorable side effect profile, particularly the low incidence of anticholinergic effects.[12]

Pharmacokinetics

Levocetirizine is rapidly and extensively absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately 0.75 to 1.2 hours.[5][14][15] The oral bioavailability is high, at around 90%.[5]

| Parameter | Value (Adults) | Reference(s) |

| Absorption | ||

| Bioavailability | ~90% | [5] |

| Tmax | 0.75 - 1.2 hours | [5][14] |

| Cmax (5 mg dose) | 0.27 ± 0.04 µg/mL | [5] |

| Food Effect | Delays Tmax, lowers Cmax, AUC unchanged | [5] |

| Distribution | ||

| Protein Binding | 88 - 96% | [12] |

| Volume of Distribution (Vd) | 0.4 L/kg | [14][16] |

| Metabolism | ||

| Extent | Minimal (<14%) | [5][17] |

| Elimination | ||

| Half-life (t1/2) | ~7 - 10 hours | [5] |

| Clearance | 0.82 ± 0.05 mL/min/kg | [14] |

| Excretion | ~85% in urine (largely unchanged), ~13% in feces | [5] |

Table 2: Pharmacokinetic Parameters of Levocetirizine in Adults.

The low volume of distribution suggests limited tissue penetration, which is consistent with its low incidence of central nervous system (CNS) side effects.[16] Levocetirizine is minimally metabolized, with less than 14% of the dose undergoing metabolism, primarily through minor pathways involving CYP3A4.[5][17] The majority of the drug is excreted unchanged in the urine.[5]

Pharmacodynamics

The pharmacodynamic effects of levocetirizine are characterized by a rapid onset and long duration of action, allowing for once-daily dosing.[5] Studies in children have shown that a single 5 mg dose of levocetirizine significantly inhibits histamine-induced wheal and flare responses from 1 to 28 hours after administration.[14][18]

| Parameter | Value (Children 6-11 years) | Reference(s) |

| Onset of Action | Within 1 hour | [14][18] |

| Maximum Inhibition of Wheal | 97% (at 2-10 hours) | [14][18] |

| Maximum Inhibition of Flare | 93% (at 2-24 hours) | [14][18] |

| Duration of Action | ≥ 24 hours | [5][14][18] |

Table 3: Pharmacodynamic Properties of Levocetirizine in Children (5 mg dose).

Clinical Efficacy and Safety